(5-Bromopyridin-3-yl)methyl 4-methylbenzene-1-sulfonate
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Overview
Description
(5-Bromopyridin-3-yl)methyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of organic compounds known as pyridines and sulfonates. This compound is characterized by the presence of a bromopyridine moiety attached to a methylbenzene sulfonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 5-bromopyridine with methyl 4-methylbenzenesulfonate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)methyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation or reduction products.
Scientific Research Applications
(5-Bromopyridin-3-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, leading to changes in their activity. The sulfonate group can also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar pyridine structure with a bromine atom and is used in organic synthesis and medicinal chemistry.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: This compound contains a bromopyridine moiety and is studied for its potential therapeutic applications.
Uniqueness
(5-Bromopyridin-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a bromopyridine and a methylbenzene sulfonate group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.
Properties
Molecular Formula |
C13H12BrNO3S |
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Molecular Weight |
342.21 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H12BrNO3S/c1-10-2-4-13(5-3-10)19(16,17)18-9-11-6-12(14)8-15-7-11/h2-8H,9H2,1H3 |
InChI Key |
YJTHQDOLQZNSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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